molecular formula C9H16ClN3S B7897511 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride

Cat. No.: B7897511
M. Wt: 233.76 g/mol
InChI Key: ASIRRWAZMBELDJ-UHFFFAOYSA-N
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Description

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride is a piperidine-derived compound featuring a thiazole ring attached via a methylene bridge to the piperidine core. Its molecular weight is 261.37 g/mol, and it is supplied as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or research applications . Despite its discontinued commercial availability , its structural uniqueness warrants comparative analysis with related compounds.

Properties

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c10-8-1-3-12(4-2-8)6-9-5-11-7-13-9;/h5,7-8H,1-4,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIRRWAZMBELDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CN=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Parameters and Optimization

  • Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred due to their ability to stabilize transition states.

  • Base Selection : Inorganic bases (e.g., potassium carbonate) or organic bases (e.g., triethylamine) are used to deprotonate the amine, enhancing nucleophilicity.

  • Temperature : Reactions typically proceed at 60–80°C to balance kinetic efficiency with side-reaction minimization.

Table 1: Representative Reaction Conditions and Yields

Thiazole HalideBaseSolventTemp (°C)Time (h)Yield (%)
Thiazol-5-ylmethyl bromideK₂CO₃DMF701278
Thiazol-5-ylmethyl chlorideEt₃NAcetonitrile601865

Alternative Synthetic Routes and Modifications

Reductive Amination Approach

An alternative method involves reductive amination between thiazol-5-ylmethyl ketones and piperidin-4-amine using sodium cyanoborohydride (NaBH₃CN) in methanol. This route avoids halide intermediates but requires stringent pH control (pH 6–7).

Key Advantages :

  • Reduced byproduct formation from halide leaving groups.

  • Compatibility with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation (140°C, 45 min) accelerates reaction kinetics, achieving comparable yields to conventional heating in reduced time (4–6 hours vs. 12–18 hours). This method is particularly advantageous for scale-up due to enhanced energy efficiency.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treatment with concentrated HCl in ethanol or diethyl ether. Crystallization is induced via slow solvent evaporation, yielding a hygroscopic solid.

Critical Factors :

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.

  • Solvent Purity : Anhydrous ethanol minimizes hydrolysis of the thiazole ring during salt formation.

Industrial-Scale Considerations

Catalytic Efficiency

Heterogeneous catalysts like zeolites or immobilized enzymes have been explored to improve atom economy. For example, lipase-catalyzed reactions reduce energy consumption by 30% compared to traditional methods.

Waste Management

Halide byproducts (e.g., KBr or NaCl) are recovered via aqueous extraction and recycled into subsequent batches, aligning with green chemistry principles.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H NMR : Peaks at δ 2.50–3.20 ppm (piperidine CH₂), δ 5.39 ppm (N–CH₂–thiazole), and δ 7.22–7.75 ppm (thiazole aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 233.76 [M+H]⁺ confirms molecular weight.

  • HPLC Purity : >98% purity achieved via reverse-phase C18 column chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group on the piperidine ring participates in nucleophilic substitution under standard alkylation/sulfonylation conditions.

Reaction TypeReagents/ConditionsProduct FormedYieldSource Reference
SulfonylationMethanesulfonyl chloride, pyridine, 20°CN-Methanesulfonyl-piperidine derivative89–91%
AcylationBenzoyl chloride, triethylamine, DCMN-Benzoyl-piperidine derivative55%
Carbamate formationDi-tert-butyl dicarbonate, THF, 0°C→RTBoc-protected piperidine intermediate85–95%

Key Findings :

  • Methanesulfonyl chloride reacts efficiently with the amine under mild conditions, forming sulfonamides in high yields .

  • Boc protection is reversible under acidic conditions (e.g., TFA), enabling further functionalization .

Alkylation of the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 2-position due to electron-rich sulfur and nitrogen atoms.

Reaction TypeReagents/ConditionsProduct FormedYieldSource Reference
HalogenationNBS, CCl₄, 80°C2-Bromo-thiazole derivative70%
Suzuki CouplingPd(PPh₃)₄, arylboronic acid, K₂CO₃, DMEBiaryl-thiazole hybrid65%

Mechanistic Insight :

  • Bromination occurs regioselectively at the thiazole’s 2-position via radical intermediates .

  • Cross-coupling reactions expand structural diversity for pharmacological applications .

Reductive Amination

The primary amine engages in reductive amination with aldehydes/ketones to form secondary or tertiary amines.

SubstrateReagents/ConditionsProduct FormedYieldSource Reference
BenzaldehydeNaBH₃CN, MeOH, RTN-Benzyl-piperidine derivative78%
CyclohexanoneTi(OiPr)₄, NH₃BH₃, THFN-Cyclohexyl-piperidine analog82%

Optimization Notes :

  • Sodium cyanoborohydride provides superior selectivity over competing reductants .

  • Steric hindrance from the thiazole group necessitates longer reaction times .

Deprotonation and Metalation

The piperidine nitrogen’s basicity (pKa ~10.5) allows deprotonation for metal-catalyzed reactions.

Reaction TypeReagents/ConditionsProduct FormedYieldSource Reference
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylaminated piperidine-thiazole conjugate60%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMFN-Aryl piperidine derivative55%

Challenges :

  • Thiazole coordination to metal catalysts may reduce reaction efficiency .

  • Elevated temperatures (110°C) are required for Cu-mediated couplings .

Ring-Opening Reactions

The piperidine ring can undergo acid-catalyzed ring-opening under harsh conditions.

Reagents/ConditionsProduct FormedYieldSource Reference
H₂SO₄ (conc.), 120°CLinear diamino-thiazole derivative45%
HCl (6M), refluxThiazole-containing aliphatic diamine50%

Caution :

  • Ring-opening is non-selective and generates multiple byproducts .

  • Requires careful product purification via column chromatography .

Oxidation Reactions

The thiazole ring resists oxidation, but the piperidine’s C–H bonds are susceptible to oxidative functionalization.

Reagents/ConditionsProduct FormedYieldSource Reference
mCPBA, DCM, 0°CPiperidine N-oxide90%
KMnO₄, H₂O, 80°C4-Ketopiperidine-thiazole derivative30%

SAR Implications :

  • N-Oxides exhibit altered pharmacokinetic profiles in preclinical studies .

  • Over-oxidation of the piperidine ring reduces compound stability .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride, exhibit significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance among pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents aimed at combating resistant strains of bacteria.

Anticancer Potential

The compound has also shown promise as an anticancer agent. Studies have demonstrated that thiazole derivatives can target various metabolic pathways involved in cancer cell proliferation. For instance, the incorporation of piperidine enhances the compound's ability to inhibit cancer cell growth by affecting key regulatory proteins such as CDK9, which plays a crucial role in cell cycle regulation .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. Key findings include:

  • Thiazole Ring Modifications : Alterations in substituents on the thiazole ring can significantly affect binding affinity and biological activity.
  • Piperidine Variations : Different piperidine derivatives have been tested, revealing that variations in the piperidine structure can enhance selectivity for specific biological targets .

Case Studies and Research Findings

Numerous studies have documented the efficacy of thiazole-based compounds in various therapeutic contexts:

  • Antimicrobial Studies : Recent research has shown that compounds similar to this compound exhibit broad-spectrum antimicrobial activity against resistant strains .
  • Anticancer Research : In vitro studies have indicated that modifications to the piperidine moiety lead to enhanced cytotoxicity against specific cancer cell lines, including MCF-7 and HepG2 cells .
  • Neuropharmacological Applications : Emerging research suggests potential applications in treating neurodegenerative disorders through A2A receptor antagonism, which may improve motor dysfunctions associated with diseases like Parkinson's .

Mechanism of Action

The mechanism of action of 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Structural Comparison of Piperidine and Amine Derivatives
Compound Name Core Structure Functional Groups Molecular Weight (g/mol)
1-Thiazol-5-ylmethyl-piperidin-4-ylamine HCl Piperidine Thiazole, amine, methylene bridge 261.37
Benzydamine Hydrochloride Benzyl-substituted Benzyl, amine, indazole Not provided
Ropinirole Hydrochloride Indole-piperazine Indole, piperazine, propionamide 296.21 (free base)
Chlorphenoxamine Hydrochloride Ethanolamine Diphenylmethoxy, ethylamine Not provided
2-Amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone Piperidine Benzyl, methylamino, ketone Not provided




Key Observations :

  • Thiazole vs. Aromatic Rings : The thiazole group in the target compound distinguishes it from benzydamine (indazole) and ropinirole (indole) , which rely on larger aromatic systems for receptor binding. Thiazole’s smaller size and sulfur atom may alter electronic properties and target selectivity.
  • Piperidine Modifications: Unlike chlorphenoxamine (ethanolamine backbone) or memantine (adamantane) , the target compound retains a piperidine ring, similar to 2-amino-1-[4-(benzyl-methyl-amino)-piperidin-1-yl]-ethanone . However, the latter incorporates a ketone and benzyl group, suggesting divergent reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 1-Thiazol-5-ylmethyl-piperidin-4-ylamine HCl Ortho-Toluidine HCl Memantine HCl
Solubility (Water) High (HCl salt) High Moderate
Stability Likely stable (salt form) Hygroscopic Thermally stable
pKa Not reported 4.3 (amine) 10.3 (amine)


Analysis :

  • The hydrochloride salt form improves aqueous solubility, a feature shared with ortho-toluidine HCl and memantine HCl . However, memantine’s adamantane core reduces polarity, leading to moderate solubility despite salt formation.
  • Stability data for the target compound are lacking, but piperidine derivatives generally exhibit good thermal stability when protected as salts.

Pharmacological and Analytical Relevance

  • Pharmacological Potential: Piperidine-thiazole hybrids are less explored compared to benzyl-piperidine derivatives (e.g., benzydamine, an anti-inflammatory agent ). The thiazole moiety may confer antimicrobial or kinase-inhibitory properties, as seen in other thiazole-containing drugs.
  • Analytical Methods : Spectrophotometric and HPLC techniques used for memantine or dosulepin HCl could be adapted for quantifying the target compound, given shared amine and salt functionalities.

Biological Activity

1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a thiazole ring connected to a piperidine moiety. The presence of the thiazole group enhances the compound's reactivity and biological interactions, making it a promising candidate for various pharmacological applications.

Biological Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds similar to 1-Thiazol-5-ylmethyl-piperidin-4-ylamine have shown efficacy against various bacterial strains. For instance, studies on related piperidine derivatives have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris, indicating their potential as antifungal agents .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Preliminary results suggest IC50 values significantly lower than reference standards, highlighting its potential as an enzyme inhibitor .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that variations in the piperidine or thiazole moieties can lead to enhanced selectivity and potency against specific biological targets. For example:

Compound NameStructural FeaturesBiological Activity
2-Anilino-4-(thiazol-5-yl)pyrimidineThiazole fused with pyrimidinePotent CDK inhibition
Benzothiazole derivativesBenzothiazole coreStrong anti-tubercular activity
Thiazolidinone derivativesThiazolidinone ringDiverse biological activities

This table illustrates how structural modifications can lead to different pharmacological profiles, suggesting that this compound may possess unique properties compared to other thiazole-containing compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Antiviral Activity : A study examining benzimidazole derivatives found significant activity against hepatitis C virus (HCV), with EC50 values in the low nanomolar range. This suggests that similar structural motifs, including those found in this compound, could also exhibit antiviral properties .
  • Antimycobacterial Activity : Research on piperidine-based derivatives has shown promising results against resistant strains of Mycobacterium tuberculosis, with MIC values as low as 0.5 μg/mL for certain compounds. This highlights the potential of thiazole-containing piperidine derivatives in treating resistant infections .

Q & A

Q. What are the recommended synthetic routes for 1-thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: A scalable synthesis involves multi-step condensation and cyclization reactions. For example, thiazole intermediates can be synthesized via condensation of thioglycolic acid with aminocarbonitrile derivatives under reflux conditions, followed by piperidine ring functionalization using alkylation or reductive amination . To optimize yields:

  • Use anhydrous solvents (e.g., acetonitrile or THF) to minimize hydrolysis of sensitive intermediates .
  • Employ catalytic agents like triethylamine or TMSCl to stabilize reactive intermediates during cyclization .
  • Monitor reaction progress using TLC or HPLC to isolate pure intermediates, reducing side-product formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified reference standards .
  • Structural Confirmation :
    • NMR : Assign peaks for thiazole protons (δ 7.5–8.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
    • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+) and isotopic patterns using high-resolution ESI-MS .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S to detect impurities like unreacted amines or sulfur-containing byproducts .

Q. What storage conditions are critical for maintaining the stability of this hydrochloride salt?

Methodological Answer:

  • Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hygroscopic degradation .
  • Use amber vials to protect against light-induced oxidation of the thiazole moiety .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, such as hydrolysis of the piperidine-thiazole bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for thiazole-piperidine derivatives?

Methodological Answer:

  • Assay Standardization : Use validated cell lines (e.g., MCF-7 or HEPG-2) with consistent culture conditions (RPMI-1640 medium, 5% CO₂) to minimize variability .
  • Dose-Response Analysis : Compare IC₅₀ values across studies using standardized protocols (e.g., SRB assay for cytotoxicity) and include reference compounds like CHS-828 to calibrate potency .
  • Mechanistic Studies : Perform kinase inhibition assays or molecular docking simulations to identify off-target interactions that may explain divergent results .

Q. What strategies are effective for synthesizing and characterizing isotopic analogs (e.g., [14C]-labeled) of this compound?

Methodological Answer:

  • Radiolabeling : Incorporate [14C] at the piperidine methyl group via nucleophilic substitution using [14C]-methyl iodide or reductive amination with [14C]-formaldehyde .
  • Purification : Use preparative HPLC with radiometric detection to isolate labeled compounds and confirm specific activity via scintillation counting .
  • Metabolic Tracing : Apply autoradiography in pharmacokinetic studies to track metabolite distribution in vivo .

Q. How can computational methods predict the reactivity of the thiazole-piperidine scaffold in novel derivatives?

Methodological Answer:

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks on the thiazole ring .
  • MD Simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments to optimize bioavailability .
  • QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with biological activity to guide synthetic prioritization .

Q. What advanced techniques identify and quantify trace impurities in bulk synthesis?

Methodological Answer:

  • LC-MS/MS : Detect sulfonic acid or dimeric impurities (common in thiazole syntheses) using multiple reaction monitoring (MRM) .
  • NMR Spectroscopy : Apply 2D COSY or NOESY to resolve overlapping impurity signals in crude reaction mixtures .
  • XRD : Crystallize the hydrochloride salt and compare unit cell parameters with known polymorphs to identify crystalline impurities .

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